molecular formula C23H23ClN4O2S B2580739 N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide CAS No. 895570-26-0

N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide

Cat. No.: B2580739
CAS No.: 895570-26-0
M. Wt: 454.97
InChI Key: YDLAIPZXNWVUAV-UHFFFAOYSA-N
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Description

N-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a thiazole ring, a privileged scaffold in pharmacology known for its rigidity, electronic properties, and ability to engage in key hydrogen-bonding interactions with biological targets . The molecule is further functionalized with a 4-benzylpiperazine moiety, linked via an acetamide spacer, which can enhance solubility and fine-tune pharmacokinetic properties, and a 4-chlorobenzamide group, which often influences molecular recognition and binding affinity . This specific combination of heterocycles and substituents makes it a valuable intermediate or building block for the synthesis of more complex bioactive molecules. It is particularly useful for researchers exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. The presence of the thiazole core and piperazine ring suggests potential for investigating activity against various biological targets, such as kinases or G-protein-coupled receptors, where such structures are commonly found . The compound is provided for research purposes as a high-purity material. For Research Use Only (RUO). Not for human or veterinary diagnosis or therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S/c24-19-8-6-18(7-9-19)22(30)26-23-25-20(16-31-23)14-21(29)28-12-10-27(11-13-28)15-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLAIPZXNWVUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon, such as a benzyl halide.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiazole derivative and 4-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the nervous system. The thiazole ring may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several piperazine-thiazole derivatives reported in the literature. Key comparisons include:

Compound Name Substituents (Thiazole/Piperazine) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
N-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide (Target) 4-Cl-benzamide/4-benzylpiperazine 468.95* Not reported Chlorophenyl, benzylpiperazine
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) p-tolyl/4-methoxyphenyl 422.54 289–290 Methoxy, methylphenyl
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) p-tolyl/4-chlorophenyl 426.96 282–283 Chlorophenyl, methylphenyl
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) Urea-linked hydrazinyl/benzyloxy 709.9 188–190 Urea, hydrazine, benzyloxy

*Calculated based on molecular formula.

  • Higher molecular weights in urea derivatives (e.g., 2b, 709.9 g/mol) correlate with reduced solubility compared to simpler acetamide-linked compounds .

Pharmacological and Pharmacokinetic Profiles

  • P-gp Inhibition: Compound 4 (), a piperazine-thiazole derivative, increased paclitaxel bioavailability by 56–106.6% via P-gp inhibition.
  • Adenosine Affinity: N-[4-(2-pyridyl)thiazol-2-yl]benzamides () exhibit micromolar adenosine affinity. Substituting benzamide with cyclopentanamide retains activity, highlighting the importance of the amide group. The target’s 4-chlorobenzamide may offer enhanced binding compared to pyridyl or cyclopentanamide analogues .

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